REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4]>C(=O)=O.CC(C)=O>[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4].[CH:6]([NH:5][C:3](=[O:2])[CH3:4])=[CH2:7] |f:1.2|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)NC(C)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
CO2 acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)=O.CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
580 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization
|
Type
|
CUSTOM
|
Details
|
immersed in an oil bath at 150°
|
Type
|
CUSTOM
|
Details
|
(fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube)
|
Type
|
TEMPERATURE
|
Details
|
being heated longer times
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4]>C(=O)=O.CC(C)=O>[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4].[CH:6]([NH:5][C:3](=[O:2])[CH3:4])=[CH2:7] |f:1.2|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)NC(C)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
CO2 acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)=O.CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
580 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization
|
Type
|
CUSTOM
|
Details
|
immersed in an oil bath at 150°
|
Type
|
CUSTOM
|
Details
|
(fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube)
|
Type
|
TEMPERATURE
|
Details
|
being heated longer times
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4]>C(=O)=O.CC(C)=O>[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4].[CH:6]([NH:5][C:3](=[O:2])[CH3:4])=[CH2:7] |f:1.2|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)NC(C)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
CO2 acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)=O.CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
580 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization
|
Type
|
CUSTOM
|
Details
|
immersed in an oil bath at 150°
|
Type
|
CUSTOM
|
Details
|
(fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube)
|
Type
|
TEMPERATURE
|
Details
|
being heated longer times
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |